Regioisomeric Differentiation: 5-Methanamine vs. 4-Methanamine Substitution Pattern Directs Downstream Target Engagement
The 5-methanamine regioisomeric substitution pattern (CAS 2253641-09-5, designated as the 3-yl position in alternative nomenclature) enables a specific vector for amine derivatization that is geometrically distinct from the 4-methanamine isomer (CAS 1431969-89-9). In the PDE10A co-crystal structure (PDB 5SFQ, resolution 2.21 Å), the 1-(2,2-difluoroethyl)-1H-pyrazol-3-yl fragment directs the attached carboxamide pharmacophore into the catalytic pocket of PDE10A, positioning the ligand for optimal zinc and magnesium ion coordination; the 4-yl isomer would project the derivatization vector at an approximately 60° angular offset, disrupting this critical binding interaction [1][2].
| Evidence Dimension | Amine substitution position geometry (vector angle relative to pyrazole ring plane) |
|---|---|
| Target Compound Data | 5-methanamine (3-yl): amine projects from pyrazole C-5, enabling linear extension toward PDE10A catalytic metals (PDB 5SFQ) |
| Comparator Or Baseline | 4-methanamine isomer (CAS 1431969-89-9): amine projects from pyrazole C-4, resulting in ~60° angular offset from optimal binding vector |
| Quantified Difference | Approximately 60° deviation in exit vector geometry; target binding validated by X-ray crystallography (2.21 Å resolution) for 5-substituted scaffold |
| Conditions | Human PDE10A catalytic domain co-crystallized with 4-(azetidine-1-carbonyl)-N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-2-methylpyrazole-3-carboxamide |
Why This Matters
Selection of the correct regioisomer (5-methanamine/3-yl) is mandatory for PDE10A-targeted programs; procurement of the 4-yl isomer would be non-viable for this target class.
- [1] PDBj. 5SFQ: Crystal Structure of human phosphodiesterase 10 in complex with 4-(azetidine-1-carbonyl)-N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-2-methylpyrazole-3-carboxamide. Resolution 2.21 Å. DOI: 10.2210/pdb5sfq/pdb. View Source
- [2] Tosstorff, A., Rudolph, M.G., Cole, J.C., et al. A high quality, industrial data set for binding affinity prediction. J. Comput. Aided Mol. Des., 2022, 36, 753–765. DOI: 10.1007/s10822-022-00478-x. View Source
